![molecular formula C38H41O4P B6338586 (11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee) CAS No. 1011465-23-8](/img/structure/B6338586.png)

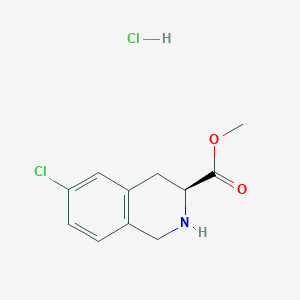

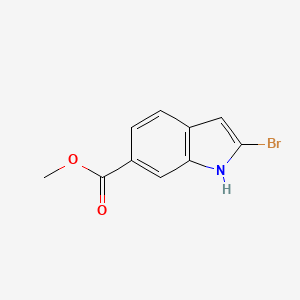

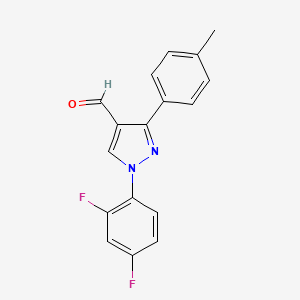

(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

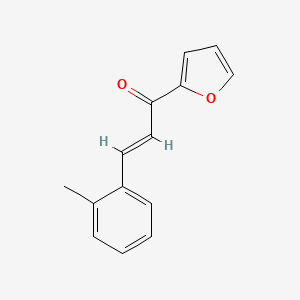

The compound “(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 98% (99% ee)” is a chiral monophosphite ligand . It is used for the asymmetric borylation of C (sp 3) H bonds .

Synthesis Analysis

The synthesis of this compound involves the reaction of ®-BINOL with phosphorus trichloride in the presence of triethylamine in dimethyl formamide (DMF) . Following phosphate formation, it is very important that the hydrolysis product is carefully stirred with hydrochloric acid solution to make sure that the product is not contaminated with salts or heavy metal impurities from earlier steps in the synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core . The compound has a molecular weight of 700.72 .

Chemical Reactions Analysis

This compound is used as a catalyst in chemical reactions, particularly in the asymmetric borylation of C (sp 3) H bonds . This suggests that it can facilitate the transfer of a boron atom to a carbon atom in an enantioselective manner .

Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 184.9–186.5°C . It is freely soluble in dichloromethane, chloroform, and most organic solvents .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

The compound is used as a chiral ligand in asymmetric synthesis, which is crucial for producing enantiomerically pure substances. It can facilitate asymmetric hydrogenation reactions, where prochiral substrates are converted into chiral products with high enantioselectivity . This application is particularly valuable in pharmaceutical research for the development of drugs with specific chirality-dependent biological activities.

Catalysis

In catalysis, this compound serves as a ligand that can bind to transition metals, forming catalysts for various chemical reactions . These catalysts can be employed in enantioselective Friedel-Crafts reactions, which are used to synthesize complex organic molecules with high precision.

Organocatalysis

It finds application in organocatalysis, acting as an organocatalyst that can mediate various organic transformations . This includes asymmetric reductive amination and counteranion-directed catalysis, which are pivotal in synthesizing complex organic compounds.

Green Chemistry

Lastly, the compound’s role in green chemistry is emerging, as it can be used in conjunction with iridium complexes to catalyze environmentally friendly reactions using hydrogen gas. This reduces the reliance on toxic solvents and promotes sustainable chemical practices .

Safety and Hazards

Propiedades

IUPAC Name |

13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41O4P/c1-21-15-23(3)33(24(4)16-21)31-19-27-11-7-9-13-29(27)35-36-30-14-10-8-12-28(30)20-32(34-25(5)17-22(2)18-26(34)6)38(36)42-43(39,40)41-37(31)35/h15-20H,7-14H2,1-6H3,(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGPFPVKSVWLIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.